molecular formula C15H28Cl2N2 B1318430 N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride CAS No. 1158646-10-6

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride

Cat. No.: B1318430
CAS No.: 1158646-10-6
M. Wt: 307.3 g/mol
InChI Key: RYIBIRBEDPCOBS-UHFFFAOYSA-N
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Description

This compound is a substituted diamine, which means it contains two amine (-NH2) groups. The presence of the isopropyl and benzyl groups suggests that it is a complex, organic molecule. The “dihydrochloride” part indicates that it is a salt of hydrochloric acid, meaning it likely has some acidic properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amine groups suggests that it could participate in reactions typical of amines, such as acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

1. Application in Polymer Synthesis

Diamine monomers similar to N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride have been utilized in the synthesis of various polymers. For instance, a study by Bei (2007) highlighted the use of a diamine monomer containing isopropylidene and methyl for synthesizing polyimides. These polyimides exhibited excellent soldering resistance and low water-absorption, suggesting potential applications in electronics and materials science.

2. Role in Agrochemical Research

In agricultural science, derivatives of compounds similar to this compound have been studied for their behavior in soil and plants. Research by Iwan, Hertel, & Radzuweit (2009) on prothiocarb, a fungicide, revealed its metabolites in soil and tomatoes. Understanding such transformations is crucial for developing eco-friendly and effective agrochemicals.

3. Involvement in Catalysis Research

Studies on compounds structurally related to this compound have shown significant implications in catalysis. A research by Gao et al. (1999) discussed the use of similar diamines in asymmetric transfer hydrogenation of ketones, catalyzed by chiral ruthenium complexes. Such processes are vital in synthesizing enantiomerically pure compounds, which have numerous applications in pharmaceuticals and chemical industries.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, as a reagent in chemical reactions, or as a drug or other therapeutic agent .

Properties

IUPAC Name

N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.2ClH/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4;;/h6-9,13,16H,5,10-12H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIBIRBEDPCOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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